2-Nitrophenylboronic acid
Overview
Description
2-Nitrophenylboronic acid is an organic compound with the chemical formula C6H6BNO4. It is a derivative of boric acid and is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further bonded to a boronic acid group (-B(OH)2). This compound is a white crystalline solid with a high melting and boiling point .
Biochemical Analysis
Biochemical Properties
The role of 2-Nitrophenylboronic acid in biochemical reactions is significant. It is used as a reactant in Suzuki-Miyaura cross-coupling reactions with aryl halides or nitroarenediazonium tetrafluoroborates
Molecular Mechanism
The molecular mechanism of this compound involves its role as a boronic acid catalyst. It is used in mild and selective dipolar cycloadditions of unsaturated carboxylic acids with azides, transposition of allylic alcohols, and Meyer-Schuster rearrangements
Preparation Methods
2-Nitrophenylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-nitrophenyl bromide with boric acid in an organic solvent. The reaction typically occurs in a mixed solvent, and the product is obtained through crystallization, separation, and purification . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Nitrophenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of this compound with aryl halides or nitroarenediazonium tetrafluoroborates in the presence of a palladium catalyst. .
Copper-Catalyzed Halogenation: This reaction introduces halogen atoms into the phenyl ring of this compound, forming halogenated derivatives.
Oxidative Arylation: This reaction involves the arylation of aminopyrazolyl disulfides, resulting in the formation of arylated products.
Scientific Research Applications
2-Nitrophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-nitrophenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium complexes, facilitating the formation of new carbon-carbon bonds . The presence of the nitro group enhances its reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
2-Nitrophenylboronic acid can be compared with other boronic acids, such as:
4-Nitrophenylboronic acid: Similar in structure but with the nitro group at the para position, leading to different reactivity and applications.
3-Nitrophenylboronic acid: The nitro group is at the meta position, affecting its chemical behavior and uses.
2-Aminophenylboronic acid: Contains an amino group instead of a nitro group, resulting in different chemical properties and applications.
This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and makes it suitable for particular synthetic and research applications.
Biological Activity
2-Nitrophenylboronic acid (2-NPBA) is a compound that has garnered attention in medicinal chemistry due to its unique biological activities, particularly as an inhibitor of β-lactamases and its potential applications in bioconjugation. This article explores the biological activity of 2-NPBA, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group at the ortho position relative to the boronic acid functional group. Its chemical formula is , and it features both electrophilic and nucleophilic properties, making it suitable for various chemical reactions, particularly in bioconjugation processes.
Inhibition of β-Lactamases
One of the primary biological activities of 2-NPBA is its role as a reversible inhibitor of class C β-lactamases, specifically AmpC enzymes. Studies have shown that 2-NPBA can form reversible covalent interactions with the active site serine residue of these enzymes, effectively blocking their activity and restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .
The inhibition mechanism involves the formation of a tetrahedral intermediate that mimics the transition state of the hydrolysis reaction catalyzed by β-lactamases. This characteristic allows 2-NPBA to exhibit low nanomolar inhibition constants () against these enzymes, highlighting its potential as a lead compound in antibiotic resistance management .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
- Cysteine Modification : A study demonstrated that 2-NPBA could effectively modify bovine serum albumin (BSA) through cysteine arylation in the presence of nickel(II) ions. The modification occurred rapidly (within minutes), showcasing high efficiency and stability under various conditions . This property positions 2-NPBA as a valuable tool for protein engineering and drug delivery systems.
- Anticancer Activity : Research investigating derivatives of flutamide found that replacing the nitro group with boronic acid functionalities could enhance binding interactions with androgen receptors. The antiproliferative activity was tested against several cancer cell lines, indicating that boronic acids like 2-NPBA may serve as effective anticancer agents .
- Inhibition Studies : In experiments involving KPC-2 β-lactamase, it was shown that 3-nitrophenyl boronic acid (closely related to 2-NPBA) exhibited significant inhibition, reinforcing the idea that nitrophenylboronic acids can be potent inhibitors against resistant bacterial strains .
Properties
IUPAC Name |
(2-nitrophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUIGUOONHIVLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901106 | |
Record name | NoName_166 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5570-19-4 | |
Record name | 2-Nitrophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5570-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Q1: What is the role of 2-Nitrophenylboronic acid in the synthesis of thienoquinoline derivatives?
A1: this compound serves as a crucial building block in the synthesis of thienoquinoline derivatives. [, , ] It undergoes a Suzuki cross-coupling reaction with either methyl 4-bromothiophene-3-carboxylate or methyl 2-iodothiophene-3-carboxylate. This reaction forms an essential intermediate, a substituted 2-nitrophenylthiophene, which can then be cyclized under reductive conditions to yield the desired thienoquinoline scaffold.
Q2: How does the structure of the synthesized thienoquinoline derivatives influence their antimalarial activity?
A2: The structure of the synthesized thienoquinolines significantly impacts their activity against the malaria parasite Plasmodium falciparum. [, ] Researchers explored various modifications at the 4-position of the thieno[3,4-c]quinoline and thieno[3,2-c]quinoline scaffolds. Attaching different amine side chains, including those mimicking known antimalarials like chloroquine, amodiaquine, and pyronaridine, resulted in varying degrees of potency against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains. Notably, compounds featuring a pyronaridine-like side chain (as in compound 9 from []) or a N,N'-bis(3-aminopropyl)piperazine side chain (as in compound 11 from both [] and []) displayed promising in vitro and in vivo antimalarial activity.
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